2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.3431 . This compound is characterized by the presence of two cyclohexane rings, a hydroxyl group, and a methylamino group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol involves several steps. One common method includes the reaction of cyclohexanone with methylamine to form an intermediate, which is then reduced to yield the final product. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Wirkmechanismus
The mechanism of action of 2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play a crucial role in its binding to target molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate enzyme activity or interact with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol can be compared with similar compounds such as:
Trans-1,2-bis(methylamino)cyclohexane: This compound has a similar structure but lacks the hydroxyl group, which may result in different chemical and biological properties.
2-[(2-hydroxycyclohexyl)(methyl)amino]propanamide: This compound contains an amide group instead of a second cyclohexane ring, leading to different reactivity and applications.
Biologische Aktivität
2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol, also known as compound CAS No. 854713-86-3, is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxyl and methylamino groups. These functional groups are believed to facilitate interactions with specific molecular targets, potentially modulating enzyme activities or influencing cellular signaling pathways. Although the exact mechanisms remain under investigation, preliminary studies suggest that the compound may exhibit effects on cellular processes such as proliferation and apoptosis.
Potential Therapeutic Applications
Research indicates that this compound may have therapeutic potential in several areas:
- Antitumor Activity : Similar compounds have shown promising antitumor effects. For instance, studies on related alkylating agents demonstrated significant antitumor activity against leukemia models, suggesting that this compound could exhibit similar properties .
- Neuropharmacology : The compound's structure suggests possible interactions with neuroreceptors, which may be explored for cognitive dysfunction treatments .
Comparative Studies
A comparative analysis with structurally similar compounds reveals interesting insights into its biological activity:
Compound Name | Structure | Biological Activity |
---|---|---|
Trans-1,2-bis(methylamino)cyclohexane | Lacks hydroxyl group | Different reactivity and potential therapeutic effects |
2-[(2-hydroxycyclohexyl)(methyl)amino]propanamide | Contains amide group | Variation in reactivity compared to the cyclohexanol derivative |
In Vitro Studies
Recent studies have investigated the in vitro biological activities of various derivatives of cyclohexanol compounds. For example, the alkylating activity of certain metabolites has been correlated with their antitumor efficacy. In these studies, compounds similar to this compound demonstrated enhanced cytotoxicity against cancer cell lines compared to their parent compounds .
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of new compounds. Research indicates that while some derivatives exhibit significant biological activity, they also present varying levels of toxicity. For instance, certain isomers showed increased lethality in murine models, highlighting the need for careful consideration during drug development .
Eigenschaften
IUPAC Name |
2-[(2-hydroxycyclohexyl)-methylamino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-14(10-6-2-4-8-12(10)15)11-7-3-5-9-13(11)16/h10-13,15-16H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOWSAJHGYDKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.